(6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate
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Overview
Description
(6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate is a chemical compound with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol This compound is characterized by its unique structure, which includes an oxazolidine ring fused to a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate typically involves the reaction of cyclohexadienone derivatives with oxazolidine-3-carboxylate precursors. One common method includes the use of an organocatalyst in the presence of hydrogen peroxide and an aqueous buffer . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions with adjustments for scalability, such as continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interfere with bacterial membrane permeability, inhibit protein synthesis, and induce DNA damage in microbial cells . These actions contribute to its antimicrobial properties and potential therapeutic applications.
Comparison with Similar Compounds
Cyclohexadienone derivatives: These compounds share the cyclohexadienone moiety and exhibit similar chemical reactivity.
Oxazolidine derivatives: Compounds with the oxazolidine ring structure have comparable properties and applications.
Uniqueness: (6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate is unique due to the combination of the cyclohexadienone and oxazolidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(6-oxocyclohexa-1,3-dien-1-yl)methyl 1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C11H13NO4/c13-10-4-2-1-3-9(10)7-16-11(14)12-5-6-15-8-12/h1-3H,4-8H2 |
InChI Key |
RKLZBUILXXQIJS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCN1C(=O)OCC2=CC=CCC2=O |
Origin of Product |
United States |
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